N-[1-(3-甲氧基苄基)-5,6-二甲基-1H-1,3-苯并咪唑-4-基]甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide, also known as MBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBMS is a benzimidazole derivative that has a sulfonamide group attached to it. It has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
科学研究应用
- Application : N-3-methoxybenzyl-linoleamide acts as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is involved in endocannabinoid degradation. By inhibiting FAAH, this compound may modulate neurotransmitter release, potentially providing analgesic and anti-inflammatory effects .
- Application : Although further research is needed, N-3-methoxybenzyl-linoleamide’s indole structure suggests potential anti-cancer properties. Investigating its impact on cancer cell growth and apoptosis could be valuable .
- Application : 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE) is an MTDL that includes N-3-methoxybenzyl functionality. It targets β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, making it a potential candidate for disease intervention .
- Application : N-3-methoxybenzyl-linoleamide’s FAAH inhibition may reduce inflammation by modulating endocannabinoid signaling. Investigating its impact on inflammatory pathways could be beneficial .
- Application : By blocking FAAH, N-3-methoxybenzyl-linoleamide may affect neurotransmitter release. Studying its impact on specific neurotransmitter systems (e.g., dopamine, serotonin) could reveal therapeutic potential .
Neuroprotection and Pain Management
Anti-Cancer Potential
Multi-Target Directed Ligand (MTDL)
Anti-Inflammatory Properties
Neurotransmitter Modulation
Drug Development
属性
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-8-16-18(17(13(12)2)20-25(4,22)23)19-11-21(16)10-14-6-5-7-15(9-14)24-3/h5-9,11,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESIKXPBKBZVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。